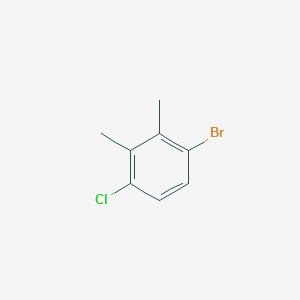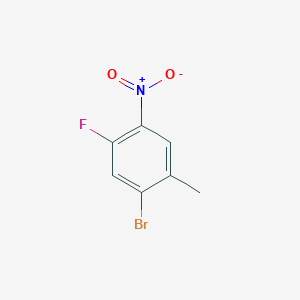
1-Bromo-5-fluoro-2-methyl-4-nitrobenzene
Descripción general
Descripción
1-Bromo-5-fluoro-2-methyl-4-nitrobenzene is a chemical compound with the molecular formula C7H5BrFNO2 and a molecular weight of 234.02 . It is also known by other names such as 1-bromo-2-fluoro-5-methyl-4-nitr, 2-Bromo-4-fluor-5-nitrotoluene, and 2-Bromo-4-fluoro-5-nitrotoluene .
Molecular Structure Analysis
The InChI code for 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene is 1S/C7H5BrFNO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
1-Bromo-5-fluoro-2-methyl-4-nitrobenzene has a predicted boiling point of 287.8±35.0 °C and a predicted density of 1.696±0.06 g/cm3 . It should be stored in a sealed container at room temperature .Aplicaciones Científicas De Investigación
Improved Electron Transfer in Polymer Solar Cells
The application of 1-Bromo-4-Nitrobenzene (an analogue closely related to 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene) in polymer solar cells (PSCs) demonstrates significant enhancements in device performance. When incorporated into the poly(3-hexylthiophene) (P3HT)/[6,6]-phenyl-C61-butyric acid methyl ester (PCBM) active layer, it acts as a fluorescent inhibitor that reduces excitonic recombination and enhances excitonic dissociation at the donor–acceptor interface. This leads to a formation of electron transfer complexes that result in a more than 57% improvement in power conversion efficiency (PCE) compared to PSCs without this compound. The study underscores the compound's potential in improving the efficiency of solar energy conversion devices through the formation of charge transfer complexes (Fu et al., 2015).
Spectroscopic Studies and Chemical Reactions
1-Bromo-5-fluoro-2-methyl-4-nitrobenzene and its related compounds have been subjects of various spectroscopic studies and chemical reactions, shedding light on their reactivity and utility in synthesizing other valuable chemicals. For example, the study on photofragment translational spectroscopy of related compounds at specific wavelengths provides insights into the photodissociation mechanisms and the effects of substituents like fluorine and bromine on these processes. These findings are crucial for understanding the chemical behavior of such compounds under different conditions and can be applied in designing more efficient photoreactive materials or in the study of atmospheric chemical reactions (Gu et al., 2001).
Synthesis and Chemical Transformations
Research on the synthesis and transformation of compounds structurally similar to 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene illustrates the versatility and importance of these compounds in organic synthesis. For instance, the synthesis of N‐(3‐[18F]Fluoropropyl)‐2β‐carbomethoxy‐3β‐(4‐iodophenyl)nortropane showcases the role of related bromo-nitrobenzene compounds in the preparation of radiopharmaceuticals, highlighting their significance in medicinal chemistry and imaging studies (Klok et al., 2006).
Safety and Hazards
This compound is associated with several hazard statements, including H319 (causes serious eye irritation), H302 (harmful if swallowed), H315 (causes skin irritation), H312 (harmful in contact with skin), H335 (may cause respiratory irritation), and H332 (harmful if inhaled) . Precautionary measures should be taken when handling this compound, including avoiding inhalation, ingestion, and contact with skin and eyes .
Propiedades
IUPAC Name |
1-bromo-5-fluoro-2-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWJXYWJUJFEMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695159 | |
| Record name | 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5-fluoro-2-methyl-4-nitrobenzene | |
CAS RN |
64695-96-1 | |
| Record name | 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

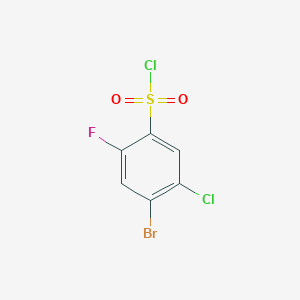

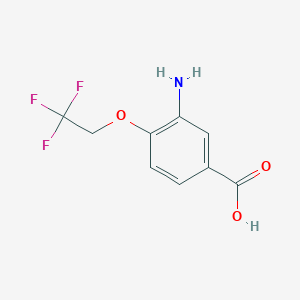

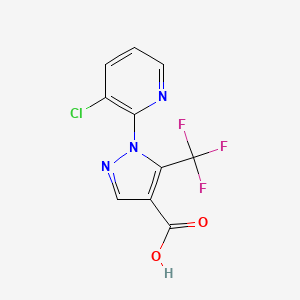
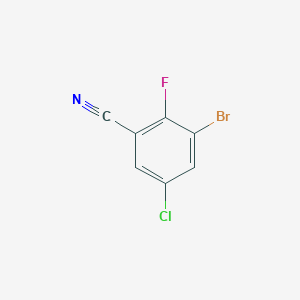
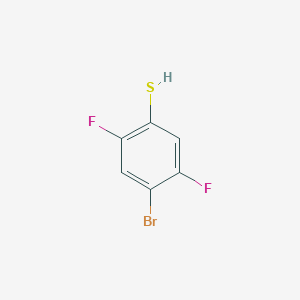
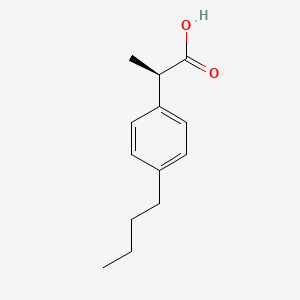

![2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile](/img/structure/B1524106.png)
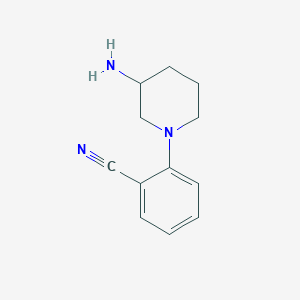

![3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid](/img/structure/B1524111.png)
